

Application Notes and Protocols for NMR Spectroscopy of Allantoin- $^{13}\text{C}_2,^{15}\text{N}_4$

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Compound of Interest

Compound Name: Allantoin- $^{13}\text{C}_2,^{15}\text{N}_4$

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin, a diureide of glyoxylic acid, is a key metabolic intermediate in the purine degradation pathway in most mammals, excluding humans and higher primates where uric acid is the final product. Due to its moisturizing, keratolytic, and wound-healing properties, allantoin is a common ingredient in cosmetic and pharmaceutical products. The isotopically labeled form, **Allantoin- $^{13}\text{C}_2,^{15}\text{N}_4$** , serves as a valuable tool in metabolic research and drug development. Its enriched nuclei (^{13}C and ^{15}N) allow for sensitive and specific detection by Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of metabolic pathways, reaction kinetics, and drug interactions. These application notes provide a comprehensive guide to the NMR techniques applicable to **Allantoin- $^{13}\text{C}_2,^{15}\text{N}_4$** .

Data Presentation

Table 1: Predicted NMR Spectroscopic Data for Allantoin- $^{13}\text{C}_2,^{15}\text{N}_4$

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	¹⁵ N Chemical Shift (ppm)	Expected J-coupling Constants (Hz)	Predicted Relaxation Times (T ₁ , T ₂)
C2	-	~157	~ -116	¹ J(C2-N1), ¹ J(C2-N3)	T ₁ : ~1-5 s, T ₂ : ~0.1-1 s
C4	~5.3	~63	-	¹ J(C4-H), ¹ J(C4-N3), ¹ J(C4-N7)	T ₁ : ~1-3 s, T ₂ : ~0.1-0.5 s
C5	-	~173	-	¹ J(C5-N7), ¹ J(C5-N8)	T ₁ : ~1-5 s, T ₂ : ~0.1-1 s
C8	-	~158	~ -121	¹ J(C8-N8), ¹ J(C8-N9)	T ₁ : ~1-5 s, T ₂ : ~0.1-1 s
H4	~5.3	-	-	¹ J(H4-C4)	T ₁ : ~1-3 s, T ₂ : ~0.1-0.5 s
N1	~10.4	-	~ -250	¹ J(N1-H), ¹ J(N1-C2)	T ₁ : ~1-10 s, T ₂ : ~0.05-0.5 s
N3	~7.9	-	~ -260	¹ J(N3-H), ¹ J(N3-C2), ¹ J(N3-C4)	T ₁ : ~1-10 s, T ₂ : ~0.05-0.5 s
N7	~8.1	-	~ -270	¹ J(N7-H), ¹ J(N7-C4), ¹ J(N7-C5)	T ₁ : ~1-10 s, T ₂ : ~0.05-0.5 s
N8	~6.9	-	~ -280	¹ J(N8-H), ¹ J(N8-C5), ¹ J(N8-C8)	T ₁ : ~1-10 s, T ₂ : ~0.05-0.5 s
N9	~6.9	-	~ -280	¹ J(N9-H), ¹ J(N9-C8)	T ₁ : ~1-10 s, T ₂ : ~0.05-0.5 s

Note: Chemical shifts are referenced to TMS for ^1H and ^{13}C , and liquid ammonia for ^{15}N . Values are approximate and can vary based on solvent, temperature, and pH. J-coupling constants and relaxation times are typical ranges for small organic molecules and will require experimental determination for **Allantoin- $^{13}\text{C}2,^{15}\text{N}4$** .

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

- **Solvent Selection:** Choose a deuterated solvent in which allantoin is soluble. Dimethyl sulfoxide- d_6 (DMSO- d_6) is a common choice due to allantoin's good solubility.^[1] Other potential solvents include D_2O , though proton exchange may broaden signals from NH protons.
- **Concentration:** Prepare a solution of **Allantoin- $^{13}\text{C}2,^{15}\text{N}4$** at a concentration of 10-50 mM. For ^1H and ^{13}C NMR, a lower concentration may be sufficient, while ^{15}N NMR will benefit from higher concentrations due to the lower gyromagnetic ratio of the ^{15}N nucleus.
- **Internal Standard:** For quantitative NMR (qNMR), add a known amount of an internal standard that has a sharp signal in a region of the spectrum that does not overlap with the analyte signals.
- **Sample Filtration:** If any particulate matter is present, filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.
- **Degassing:** For accurate T_1 relaxation measurements, it may be necessary to degas the sample to remove dissolved paramagnetic oxygen, which can shorten relaxation times. This can be achieved through several freeze-pump-thaw cycles.

Protocol 2: 1D ^1H , ^{13}C , and ^{15}N NMR Spectroscopy

- **Spectrometer Setup:** Tune and match the probe for the respective nucleus (^1H , ^{13}C , or ^{15}N). Lock the field using the deuterium signal of the solvent. Shim the magnetic field to obtain optimal resolution and lineshape.
- **^1H NMR Acquisition:**
 - **Pulse sequence:** A standard single-pulse experiment (e.g., zg30).

- Spectral width: ~12 ppm, centered around 6 ppm.
- Acquisition time: 2-4 seconds.
- Relaxation delay (d1): $5 \times T_1$ (estimated to be 5-10 seconds for full relaxation).
- Number of scans: 8-16 for good signal-to-noise.
- ¹³C NMR Acquisition:
 - Pulse sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral width: ~200 ppm, centered around 100 ppm.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay (d1): 2-5 seconds.
 - Number of scans: 1024 or higher, depending on the sample concentration.
- ¹⁵N NMR Acquisition:
 - Pulse sequence: A standard proton-decoupled single-pulse experiment with NOE enhancement (e.g., zgpg30 with appropriate frequency and power adjustments) or a refocused INEPT sequence for enhanced sensitivity.
 - Spectral width: ~300 ppm, centered around -250 ppm (relative to liquid NH₃).
 - Acquisition time: 0.5-1 second.
 - Relaxation delay (d1): 5-10 seconds.
 - Number of scans: Several thousand scans may be required due to the low sensitivity of ¹⁵N.

Protocol 3: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

- Purpose: To correlate directly bonded ¹H-¹³C or ¹H-¹⁵N pairs.

- Pulse Sequence: Use a standard HSQC pulse sequence with gradients for coherence selection (e.g., `hsqcedetgppsp`).
- ^1H - ^{13}C HSQC Parameters:
 - Spectral width: ^1H (~10 ppm), ^{13}C (~180 ppm).
 - Number of increments in F1 (^{13}C): 256-512.
 - Number of scans per increment: 4-16.
 - Relaxation delay (d1): 1.5-2 seconds.
 - Set the one-bond coupling constant (CNST2) to an average value of ~145 Hz.
- ^1H - ^{15}N HSQC Parameters:
 - Spectral width: ^1H (~12 ppm), ^{15}N (~150 ppm).
 - Number of increments in F1 (^{15}N): 128-256.
 - Number of scans per increment: 16-64.
 - Relaxation delay (d1): 1.5-2 seconds.
 - Set the one-bond coupling constant (CNST2) to an average value of ~90 Hz.

Protocol 4: 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

- Purpose: To identify long-range correlations (2-4 bonds) between ^1H and ^{13}C or ^1H and ^{15}N , which is crucial for establishing molecular connectivity.
- Pulse Sequence: Use a standard HMBC pulse sequence with gradients (e.g., `hmbcgplpndqf`).
- ^1H - ^{13}C HMBC Parameters:

- Spectral width: ^1H (~10 ppm), ^{13}C (~200 ppm).
- Number of increments in F1 (^{13}C): 256-512.
- Number of scans per increment: 8-32.
- Relaxation delay (d1): 1.5-2 seconds.
- Set the long-range coupling constant (CNST13) to an average value of 8-10 Hz.
- ^1H - ^{15}N HMBC Parameters:
 - Spectral width: ^1H (~12 ppm), ^{15}N (~300 ppm).
 - Number of increments in F1 (^{15}N): 128-256.
 - Number of scans per increment: 32-128.
 - Relaxation delay (d1): 1.5-2 seconds.
 - Set the long-range coupling constant (CNST13) to a range of values (e.g., 5 Hz and 15 Hz) in separate experiments to detect a wider range of couplings.

Mandatory Visualization

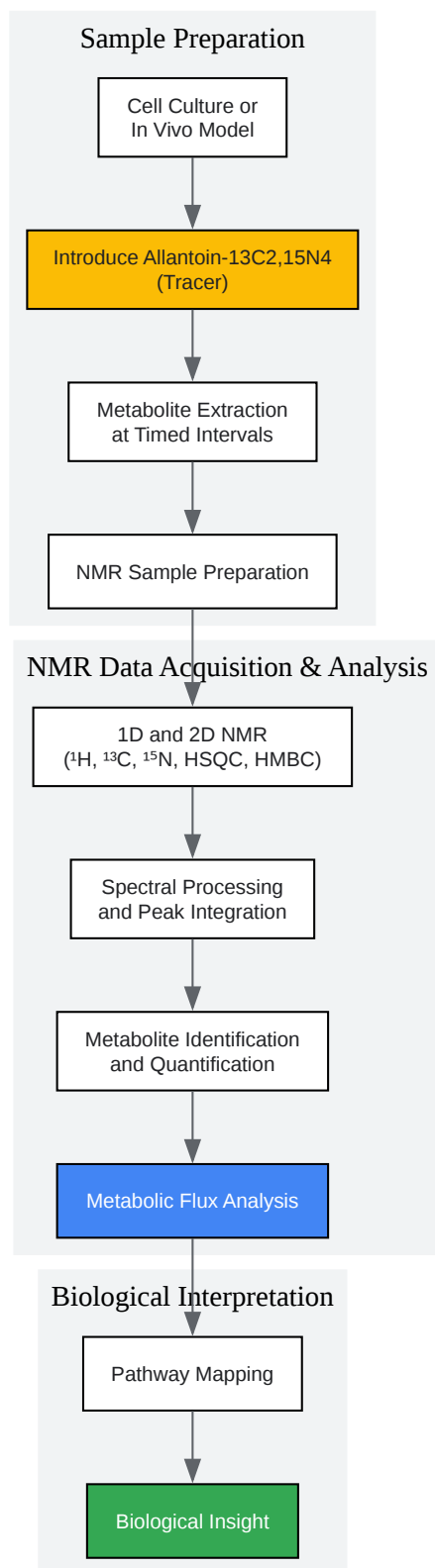
Signaling Pathway



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Caption: Purine Catabolism Pathway to Allantoin and Beyond.[2][3]

Experimental Workflow



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Caption: Workflow for a Metabolic Tracer Study using **Allantoin-¹³C₂,¹⁵N₄**.

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